molecular formula C21H13N3O6 B11542304 N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11542304
M. Wt: 403.3 g/mol
InChI Key: HRXIWZIAWKWKCF-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a nitrophenyl group, and a dioxo-dihydro-isoindole carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and amide formation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and nitrophenyl groups play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound’s unique structure allows it to interact with multiple biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide

Uniqueness

N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H13N3O6

Molecular Weight

403.3 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H13N3O6/c25-18-7-2-1-6-17(18)22-19(26)12-8-9-15-16(10-12)21(28)23(20(15)27)13-4-3-5-14(11-13)24(29)30/h1-11,25H,(H,22,26)

InChI Key

HRXIWZIAWKWKCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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